molecular formula C9H16O2 B12643297 (E)-Pent-2-enyl butyrate CAS No. 42125-30-4

(E)-Pent-2-enyl butyrate

Cat. No.: B12643297
CAS No.: 42125-30-4
M. Wt: 156.22 g/mol
InChI Key: ZZHQHHZVZDBPNY-AATRIKPKSA-N
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Description

(E)-Pent-2-enyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in fruits and flowers. This particular compound is characterized by its fruity odor, making it a valuable ingredient in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Pent-2-enyl butyrate can be synthesized through the esterification reaction between (E)-pent-2-en-1-ol and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes as biocatalysts is also explored to achieve a more environmentally friendly and efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-Pent-2-enyl butyrate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (E)-pent-2-en-1-ol and butyric acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products Formed

    Hydrolysis: (E)-Pent-2-en-1-ol and butyric acid.

    Reduction: (E)-Pent-2-en-1-ol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

(E)-Pent-2-enyl butyrate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and transesterification reactions.

    Biology: The compound’s pleasant aroma makes it useful in behavioral studies involving insects and other animals.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of (E)-Pent-2-enyl butyrate in biological systems involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In antimicrobial studies, the compound is believed to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings.

    Butyl butyrate: Has a sweet, fruity odor, used in perfumes and flavorings.

    Methyl butyrate: Known for its apple-like aroma, used in flavorings.

Uniqueness

(E)-Pent-2-enyl butyrate is unique due to its specific fruity aroma, which is distinct from other butyrate esters. Its structure, featuring an unsaturated alkyl chain, also contributes to its unique chemical properties and reactivity.

Properties

CAS No.

42125-30-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(E)-pent-2-enyl] butanoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+

InChI Key

ZZHQHHZVZDBPNY-AATRIKPKSA-N

Isomeric SMILES

CCCC(=O)OC/C=C/CC

Canonical SMILES

CCCC(=O)OCC=CCC

Origin of Product

United States

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